5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C23H20N4O2S and its molecular weight is 416.5. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one” belongs to the class of thiazolo[5,4-d]thiazoles . These compounds are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that they might interact with electron-rich targets in the cell.
Mode of action
The interaction of “this compound” with its targets could involve π–π overlap, leading to changes in the electronic properties of the target molecules .
Biochemical pathways
Thiazolo[5,4-d]thiazoles have been used in the synthesis of semiconductors for plastic electronics , suggesting that they might affect electron transport pathways in the cell.
Action environment
The action, efficacy, and stability of “this compound” could be influenced by environmental factors such as pH and the presence of other molecules. Its high oxidative stability suggests that it might be stable in oxidative environments .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-14-7-9-17(10-8-14)20-22-21(24-15(2)30-22)23(29)27(25-20)13-19(28)26-12-11-16-5-3-4-6-18(16)26/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPDDVGWQZOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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